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Compound of Interest

Compound Name:
tert-Butyl 2-(hydroxymethyl)-1-

indolinecarboxylate

Cat. No.: B068817 Get Quote

For researchers and professionals in drug development and organic synthesis, a thorough

understanding of the structural characteristics of key intermediates is paramount. This guide

provides a comparative analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR)

spectroscopic data for tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate and several

structurally related analogs. The compiled data, presented in clear tabular format, serves as a

valuable resource for compound identification and characterization.

NMR Data Comparison
The following tables summarize the key 1H and 13C NMR chemical shifts for tert-Butyl 2-
(hydroxymethyl)-1-indolinecarboxylate and a selection of similar compounds. These

analogs share the core bicyclic indoline structure with variations in the substituent at the 2-

position, providing a basis for understanding structure-spectra correlations.

Table 1: 1H NMR Data Comparison (500 MHz, CDCl3)
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Compound
Name

δ 3.87 –
3.78 (m, 1H)

δ 3.73 –
3.63 (m, 2H)

δ 3.40 –
3.26 (m, 2H)

δ 1.46 (s,
9H)

Other Key
Signals (δ
ppm)

tert-Butyl 2-

(hydroxymeth

yl)-1-

indolinecarbo

xylate

3.87 – 3.78 3.73 – 3.63 3.40 – 3.26 1.46

1.99 – 1.73

(m, 4H), 1.67

– 1.48 (m,

3H), 1.45 –

1.32 (m, 1H)

tert-Butyl 2-

methylpyrroli

dine-1-

carboxylate

3.90 – 3.81

(m, 1H)
-

3.39 – 3.28

(m, 2H)
1.45

1.97 (ddt, J =

12.0, 9.5, 7.4

Hz, 1H), 1.92

– 1.72 (m,

2H), 1.58 –

1.48 (m, 1H),

1.14 (d, J =

6.3 Hz, 3H)

tert-Butyl 2-

cyclohexylpyr

rolidine-1-

carboxylate

3.87 – 3.80

(m, 1H)
-

3.38 – 3.25

(m, 2H)
1.46

1.94 – 1.73

(m, 4H), 1.72

– 1.53 (m,

6H), 1.29 –

1.07 (m, 5H),

1.00 – 0.86

(m, 2H)

tert-Butyl 2-

(2,2-

dimethylprop

yl)pyrrolidine-

1-carboxylate

3.87 – 3.78

(m, 1H)
-

3.36 – 3.23

(m, 2H)
1.46

2.00 – 1.73

(m, 3H), 1.72

– 1.65 (m,

1H), 1.65 –

1.57 (m, 1H),

1.21 (dd, J =

13.5, 10.2

Hz, 1H), 0.94

(s, 9H)

Data sourced from a supplementary information document provided by Princeton University.[1]
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Table 2: 13C NMR Data Comparison (126 MHz, CDCl3)
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Compo
und
Name

δ 155.0 δ 79.3 δ 62.8 δ 56.9 δ 46.4 δ 28.7

Other
Key
Signals
(δ ppm)

tert-Butyl

2-

(hydroxy

methyl)-1

-

indolinec

arboxylat

e

155.0 79.3 62.8 56.9 46.4 28.7

31.0,

30.6,

29.3,

23.6

tert-Butyl

2-

methylpy

rrolidine-

1-

carboxyla

te

154.7 78.9 - 52.9 46.4 28.7

33.1,

23.4,

20.7

tert-Butyl

2-

cyclohex

ylpyrrolidi

ne-1-

carboxyla

te

154.7 79.0 - 55.2 46.1 28.7

42.3,

35.5,

34.6,

32.8,

30.7,

26.7,

26.6,

26.4,

23.3

tert-Butyl

2-(2,2-

dimethylp

ropyl)pyrr

olidine-1-

carboxyla

te

154.5 79.2 - 54.6 45.9 28.9

48.6,

32.9,

30.4,

30.4,

23.4
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Data sourced from a supplementary information document provided by Princeton University.[1]

Experimental Protocols
The following is a generalized experimental protocol for acquiring 1H and 13C NMR spectra,

based on standard laboratory practices.

NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of the analyte is dissolved in approximately 0.6-

0.7 mL of a deuterated solvent, typically chloroform-d (CDCl3). The solution is then

transferred to a 5 mm NMR tube.

Data Acquisition:

1H NMR: Spectra are recorded on a 500 MHz spectrometer. Chemical shifts are reported

in parts per million (ppm) relative to the residual solvent peak (CHCl3 at 7.26 ppm).

13C NMR: Spectra are recorded on the same spectrometer at a frequency of 126 MHz.

Chemical shifts are reported in ppm relative to the solvent peak (CDCl3 at 77.16 ppm).

Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the acquisition and analysis of NMR

data for chemical compound characterization.
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Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b068817?utm_src=pdf-custom-synthesis
https://macmillan.princeton.edu/wp-content/uploads/smith-SI.pdf
https://www.benchchem.com/product/b068817#1h-nmr-and-13c-nmr-data-for-tert-butyl-2-hydroxymethyl-1-indolinecarboxylate
https://www.benchchem.com/product/b068817#1h-nmr-and-13c-nmr-data-for-tert-butyl-2-hydroxymethyl-1-indolinecarboxylate
https://www.benchchem.com/product/b068817#1h-nmr-and-13c-nmr-data-for-tert-butyl-2-hydroxymethyl-1-indolinecarboxylate
https://www.benchchem.com/product/b068817#1h-nmr-and-13c-nmr-data-for-tert-butyl-2-hydroxymethyl-1-indolinecarboxylate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b068817?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

